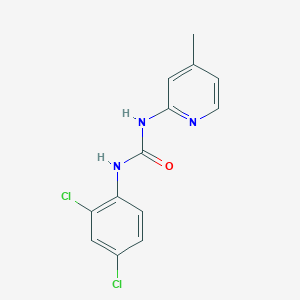![molecular formula C18H12FNO3S B5787426 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)
2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid, also known as FBT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FBT belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally related to other NSAIDs such as aspirin and ibuprofen. However, FBT has a unique chemical structure that sets it apart from other NSAIDs, making it a promising candidate for further research.
作用机制
The mechanism of action of 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of inflammation and pain. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid for lab experiments is its specificity for COX enzymes, which allows for targeted inhibition of inflammation and pain. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for research on 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's and Parkinson's, and the exploration of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
合成方法
The synthesis of 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with 4-fluorobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with phenyl magnesium bromide.
科学研究应用
2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO3S/c19-13-8-6-12(7-9-13)16(21)20-17-15(18(22)23)14(10-24-17)11-4-2-1-3-5-11/h1-10H,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGPXTMDFBWKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)


![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)

![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)

![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)